4-n-ButylthiophenylZinc bromide
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Overview
Description
4-n-ButylthiophenylZinc bromide is an organozinc compound that is widely used in organic synthesis. It is known for its role in facilitating various chemical reactions, particularly in the formation of carbon-carbon bonds. This compound is a valuable reagent in the field of organic chemistry due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-n-ButylthiophenylZinc bromide can be synthesized through the reaction of 4-n-Butylthiophenyl bromide with zinc in the presence of a suitable solvent. The reaction typically involves the use of anhydrous conditions to prevent the formation of unwanted by-products. The general reaction scheme is as follows:
4-n-Butylthiophenyl bromide+Zn→4-n-ButylthiophenylZinc bromide
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often employing advanced purification techniques to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-n-ButylthiophenylZinc bromide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can participate in reduction reactions to form thiols or other reduced products.
Substitution: It is commonly used in substitution reactions, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium or nickel catalysts are frequently employed in cross-coupling reactions, with conditions tailored to the specific substrates involved.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in cross-coupling reactions, the primary products are often biaryl compounds or other complex organic molecules.
Scientific Research Applications
4-n-ButylthiophenylZinc bromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: It can be used to modify biological molecules, enabling the study of various biochemical pathways.
Industry: It is used in the production of fine chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism by which 4-n-ButylthiophenylZinc bromide exerts its effects involves the formation of reactive intermediates that facilitate various chemical transformations. The compound acts as a nucleophile, attacking electrophilic centers in substrates to form new bonds. The molecular targets and pathways involved depend on the specific reaction conditions and substrates used.
Comparison with Similar Compounds
Similar Compounds
- 4-n-ButylphenylZinc bromide
- 4-n-ButylthiophenylMagnesium bromide
- 4-n-ButylthiophenylLithium
Uniqueness
4-n-ButylthiophenylZinc bromide is unique in its reactivity and versatility compared to similar compounds. It offers distinct advantages in terms of reaction conditions and product selectivity, making it a valuable reagent in various synthetic applications.
Properties
Molecular Formula |
C10H13BrSZn |
---|---|
Molecular Weight |
310.6 g/mol |
IUPAC Name |
bromozinc(1+);butylsulfanylbenzene |
InChI |
InChI=1S/C10H13S.BrH.Zn/c1-2-3-9-11-10-7-5-4-6-8-10;;/h5-8H,2-3,9H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
XCYTUQMHDVFPIH-UHFFFAOYSA-M |
Canonical SMILES |
CCCCSC1=CC=[C-]C=C1.[Zn+]Br |
Origin of Product |
United States |
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